Product packaging for Iodofluoroacetamide(Cat. No.:CAS No. 431-13-0)

Iodofluoroacetamide

Cat. No.: B1306107
CAS No.: 431-13-0
M. Wt: 202.95 g/mol
InChI Key: IOBAQRIPIOXEBR-UHFFFAOYSA-N
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Description

Significance of Halogenated Amide Scaffolds in Advanced Chemical Research

Halogenated amides are cornerstone structural motifs in numerous fields, most notably in medicinal chemistry and materials science. The amide bond itself is a fundamental component of proteins and a feature in approximately 25% of all marketed pharmaceuticals. nih.gov The incorporation of halogens into amide-containing molecules can dramatically alter their biological activity. nih.gov This is achieved through various mechanisms, including modifying the molecule's lipophilicity, which affects cell membrane permeability, and altering metabolic stability. nih.gov

The introduction of a halogen, such as fluorine, can induce favorable conformational changes in a molecule, enhancing its binding affinity to biological targets. unime.it Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a drug-target complex. rsc.org Beyond their role in modulating bioactivity, halogenated amides serve as versatile synthetic intermediates. The carbon-halogen bond is a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, which are pivotal for constructing complex molecular architectures. nih.gov The strategic placement of halogens provides a gateway for late-stage functionalization, allowing chemists to diversify molecular scaffolds and build libraries of compounds for screening.

Historical Trajectories in Halogenation Strategy Development for Amide Frameworks

The synthesis of halogenated amides has evolved significantly over the decades, moving from classical, often harsh methods to more sophisticated and selective catalytic strategies.

Historically, the direct halogenation of amides was challenging. Classical approaches often involved the reaction of an amine with an α-haloacetyl halide, a straightforward method for producing α-haloamides. nih.gov Another longstanding method is the Hell-Volhard-Zelinsky reaction, which uses molecular halogens and a phosphorus trihalide catalyst to halogenate carboxylic acids before their conversion to amides. researchgate.net For direct halogenation of pre-formed amides, reagents like N-halosuccinimides (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) have been widely used. rsc.orgorganic-chemistry.org However, these traditional methods often require stoichiometric amounts of reagents, harsh reaction conditions, and can suffer from a lack of regioselectivity, particularly in complex molecules. chemrxiv.orgresearchgate.net

The late 20th and early 21st centuries saw the rise of transition-metal catalysis, which offered milder conditions and greater control over selectivity. Palladium-catalyzed reactions, for instance, have been developed for the ortho-C–H halogenation of benzamides, often using directing groups to guide the halogen to a specific position. rsc.org More recently, the field has embraced photoredox and electrochemical catalysis as green and efficient alternatives. nih.govmdpi.com These methods can generate halogen radicals or activate substrates under mild conditions, often using visible light or electricity as the driving force, thus avoiding harsh reagents and improving the sustainability of the syntheses. mdpi.com The development of powerful halogenating reagents based on anomeric amides also represents a recent innovation, designed to halogenate otherwise unreactive compounds under mild conditions. chemrxiv.orgresearchgate.net

Method CategoryTypical Reagents/CatalystsKey Characteristics
Classical Methods Acyl Halides, P/X₂, N-Halosuccinimides (NCS, NBS)Stoichiometric, often harsh conditions, moderate selectivity. rsc.orgnih.govresearchgate.net
Transition-Metal Catalysis Pd, Ir, Cu catalysts with directing groupsHigh regioselectivity, milder conditions, requires metal catalyst. rsc.org
Photocatalysis Ru or Ir-based photosensitizers, visible lightUses light energy, very mild conditions, radical-based mechanisms. nih.govmdpi.com
Electrosynthesis Anodic oxidation of halidesAvoids direct handling of hazardous halogens, sustainable. mdpi.com
Modern Reagents Anomeric Amides, Hypervalent Iodine ReagentsHigh reactivity for challenging substrates, mild conditions. chemrxiv.orgresearchgate.net

Contemporary Challenges and Opportunities in Iodofluoroacetamide Research

This compound is an α,α-dihaloamide, a class of compounds that presents distinct synthetic hurdles. The primary challenge lies in the selective and controlled introduction of two different halogen atoms—iodine and fluorine—onto the same α-carbon. rsc.org Achieving this with high chemo- and stereoselectivity is a demanding task. rsc.orgnih.gov The synthesis of α-fluoroamides alone has been an area of intense research, with methods including asymmetric electrophilic fluorination and zwitterionic aza-Claisen rearrangements being developed to control the stereochemistry at the fluorinated center. nih.govbeilstein-journals.orgsinapse.ac.uk The subsequent introduction of iodine without compromising the often-delicate C-F bond adds another layer of complexity. researchgate.net Studies on related N-substituted halofluoroethanamides have shown that while nucleophilic displacement of the iodide is possible, subsequent epimerization or compromise of the C-F bond can occur. researchgate.net

Despite these challenges, the unique structure of this compound offers significant opportunities in synthetic chemistry. The compound serves as a valuable bifunctional building block. The iodine atom is an excellent leaving group in nucleophilic substitution reactions and a versatile participant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. vulcanchem.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position.

Simultaneously, the fluorine atom imparts unique properties due to its high electronegativity. It can enhance the electrophilicity of the adjacent carbonyl group, influencing the molecule's reactivity. vulcanchem.com Moreover, the incorporation of fluorine is a well-known strategy in medicinal chemistry to improve metabolic stability and binding affinity. nih.govunime.it Therefore, this compound is a promising precursor for synthesizing novel α-fluoro-α-amino amides, α-fluoro-γ-lactones, and other complex fluorinated molecules of potential biological interest. beilstein-journals.orgresearchgate.net

Future research in this area will likely focus on developing more robust and stereoselective synthetic routes to this compound and its derivatives. Exploring its reactivity in a wider range of transformations and its utility in the synthesis of novel pharmaceuticals and advanced materials remains a fertile ground for investigation.

Research AreaSpecific FocusPotential Outcome
Asymmetric Synthesis Development of catalytic methods (e.g., enzymatic, organocatalytic) to control stereochemistry. nih.govnih.govbeilstein-journals.orgAccess to enantiomerically pure fluorinated building blocks for pharmaceuticals.
Reaction Methodology Exploring its use in various cross-coupling and nucleophilic substitution reactions. researchgate.netvulcanchem.comCreation of diverse molecular scaffolds with unique substitution patterns.
Medicinal Chemistry Use as a precursor for α-fluoro-α-amino acids and other bioactive molecules. researchgate.netDevelopment of new therapeutic agents with enhanced properties.
Materials Science Incorporation into polymers or functional materials.Materials with tailored electronic or physical properties due to fluorination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3FINO B1306107 Iodofluoroacetamide CAS No. 431-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FINO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBAQRIPIOXEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382051
Record name 2-fluoro-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-13-0
Record name 2-fluoro-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms in Iodofluoroacetamide Chemistry

Mechanistic Investigations of Amide Bond Formation in Iodofluoroacetamide Synthesis

The synthesis of this compound, while not extensively documented, would likely proceed through standard amide bond formation protocols. These methods typically involve the reaction of an amine with a carboxylic acid derivative. The mechanism of this fundamental transformation has been the subject of extensive investigation.

One common approach to amide synthesis is the activation of a carboxylic acid. For instance, the use of triflic anhydride (B1165640) in the presence of pyridine (B92270) has been shown to activate amides, forming highly electrophilic and reactive intermediates. acs.org The reaction of amides with triflic anhydride and pyridine has been studied using NMR spectroscopy, revealing the formation of various pyridinium (B92312) intermediates. researchgate.netcdnsciencepub.com The actual triflating agent is believed to be N-(trifluoromethylsulfonyl)pyridinium triflate, which is formed from the initial reaction of triflic anhydride with pyridine. researchgate.netcdnsciencepub.com This activated intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond.

Another general method involves the use of coupling agents such as carbodiimides (e.g., DCC, EDCl), uronium salts (e.g., HATU, HBTU), or phosphonium (B103445) salts (e.g., BOP, PyBOP) to facilitate the condensation of a carboxylic acid and an amine. These reagents activate the carboxylic acid to form a reactive species that is readily attacked by the amine.

The synthesis of α-halo amides can also be achieved by the reaction of an α-haloacetyl halide with an amine. nih.gov This is a classical and straightforward method for preparing such compounds. nih.gov

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the rate-determining step and transition state structures. researchgate.net While no specific KIE studies on the synthesis of this compound have been reported, we can infer potential effects from studies on analogous amide bond formations and hydrolyses.

In the study of amide hydrolysis, KIEs have been used to investigate the transition state structure. researchgate.net For example, in the alkaline hydrolysis of ethyl formate, an α-deuterium KIE of kH/kD = 1.10 ± 0.01 suggested a transition state with a more tetrahedral configuration. researchgate.net

In the context of peptidyl-prolyl isomerization catalyzed by Pin1, KIEs were used to distinguish between different proposed mechanisms. nih.govacs.org A normal secondary KIE for a serine-deuterated substrate indicated that the serine carbonyl does not rehybridize from sp² to sp³ in the rate-determining step, ruling out a nucleophilic addition mechanism. nih.govacs.org Conversely, an inverse secondary KIE for a proline-deuterated substrate suggested rehybridization of the prolyl nitrogen from sp² to sp³ during the rate-limiting step. nih.govacs.org

Table 1: Representative Kinetic Isotope Effects in Amide-Related Reactions This table is based on data from analogous systems and is intended to be illustrative of the types of KIEs that could be measured for this compound reactions.

ReactionIsotopic SubstitutionKIE (kH/kD)Mechanistic ImplicationReference
Alkaline Hydrolysis of Ethyl Formateα-deuterium1.10 ± 0.01More tetrahedral transition state researchgate.net
Pin1 Catalyzed IsomerizationSer-d₃1.6 ± 0.2No sp² to sp³ rehybridization at serine carbonyl nih.govacs.org
Pin1 Catalyzed IsomerizationPro-d₇0.86 ± 0.08sp² to sp³ rehybridization at prolyl nitrogen nih.govacs.org

Spectroscopic techniques are invaluable for the direct observation and characterization of transient intermediates in a reaction sequence. For amide synthesis, NMR and IR spectroscopy are particularly powerful.

Studies on the activation of amides with triflic anhydride and pyridine have utilized ¹H, ¹³C, and ¹⁹F NMR spectroscopy to identify and characterize the pyridinium intermediates formed. researchgate.netcdnsciencepub.com These studies have shown that different intermediates are generated depending on the structure of the amide substrate. researchgate.netcdnsciencepub.com

Time-resolved IR and UV spectroscopy have been used to observe the formation and decay of ketenes and amide enols as intermediates in the amination of pyridylketenes. nih.gov For example, the photolysis of diazoacetylpyridines generates the corresponding pyridylketenes, which can be detected by their characteristic IR absorptions. nih.gov These ketenes then react with an amine to form amide enols, which are observed by UV spectroscopy. nih.gov

In the context of this compound synthesis, these spectroscopic methods could be employed to:

Identify activated carboxylic acid derivatives formed by coupling agents.

Observe the formation of tetrahedral intermediates upon amine addition.

Detect any transient species that may lead to side products.

Reaction Pathways of Fluorine and Iodine Incorporation in this compound

The introduction of fluorine and iodine into an organic molecule can proceed through various pathways, often involving electrophilic or radical mechanisms.

The transfer of a halogen atom to a substrate is a key step in many halogenation reactions. Theoretical studies, often using Density Functional Theory (DFT), can provide valuable insights into the mechanism of this process.

In the context of copper-catalyzed coupling of aryl halides with amides, DFT calculations have been used to study the mechanism of halogen atom transfer. rsc.org These studies support a process where the breaking of the aryl-halogen bond and the formation of the copper-halogen bond occur simultaneously. rsc.org

For the fluorination of amides, a novel approach involves reversing the polarity of the α-position of the amide to make it electrophilic, allowing for the use of nucleophilic fluorinating agents. researchgate.net Mechanistic proposals for such reactions often involve the formation of highly reactive intermediates. researchgate.net Hypervalent iodine reagents are also used for fluorination, and their mechanisms can involve the formation of iodonium (B1229267) intermediates. arkat-usa.org

The use of N-haloamides as halogenating agents has also been investigated. The reactivity of these reagents is influenced by the anomeric effect, which can be studied computationally. chemrxiv.org

When a molecule has multiple potential sites for halogenation, the regioselectivity of the reaction becomes a critical factor. Similarly, if new stereocenters are formed, controlling the stereoselectivity is essential.

The ortho-halogenation of N-aryl amides is a challenging transformation, as traditional electrophilic aromatic substitution often leads to a mixture of ortho and para products. rsc.orgrsc.orgchemrxiv.org However, methods utilizing a boron handle have been developed to achieve high regioselectivity for ortho-halogenation through an oxidative halodeboronation process. rsc.orgrsc.orgchemrxiv.org The use of powerful electrophilic halogenating reagents based on anomeric amides has also been shown to enable the regioselective halogenation of complex heteroaromatics. tcichemicals.comthieme-connect.comresearchgate.net

The halogenation of alkenes is a classic example of a stereoselective reaction, typically proceeding via an anti-addition mechanism through a cyclic halonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com This results in the formation of trans-dihalides. masterorganicchemistry.com The stereoselectivity of halogenation can be crucial in the synthesis of natural products where specific stereochemistry is required. nih.gov

For this compound, if it were to be synthesized from a precursor with a double bond, the stereochemistry of the iodine and fluorine addition would be a key consideration.

Table 2: Factors Influencing Selectivity in Halogenation This table summarizes general principles of selectivity in halogenation reactions that would be relevant to the synthesis of this compound.

Selectivity TypeInfluencing FactorsExample ReactionReference
RegioselectivityDirecting groups, steric hindrance, electronic effects, use of specific reagents (e.g., boron-based)Ortho-halogenation of N-aryl amides rsc.orgrsc.orgchemrxiv.org
StereoselectivityFormation of cyclic intermediates (e.g., halonium ion), substrate control, reagent controlAnti-addition in alkene halogenation masterorganicchemistry.commasterorganicchemistry.comnih.gov

Degradation Pathways of this compound

The degradation of halogenated organic compounds is an area of significant environmental and chemical interest. While specific studies on the degradation of this compound are lacking, insights can be gained from research on related haloamides and halogenated aromatics.

The degradation of N-haloamides can occur through various pathways, including photochemical reactions. For example, the photolysis of N-chloropentanamide can lead to the formation of γ-valerolactone through an intramolecular radical reaction. cdnsciencepub.com The irradiation of N-chloroamides can also lead to the formation of lactones via intramolecular hydrogen abstraction by an amido-radical. journals.co.za

The hydrolysis of α-haloamides is another potential degradation pathway. researchgate.net The mechanism of hydrolysis can be influenced by the substituents on the amide. In some cases, the hydrolysis is proposed to proceed through an aza-oxyallyl cation intermediate. researchgate.net

The biodegradation of halogenated aromatic compounds often involves dehalogenation as a key step, which can be catalyzed by dehalogenases. researchgate.net While this compound is an aliphatic compound, enzymatic degradation pathways involving dehalogenation or amide hydrolysis could be plausible.

The thermal decomposition of amides has also been studied, though the products can be complex. acs.org The presence of iodine and fluorine atoms in this compound would likely influence its thermal stability and the nature of its degradation products.

Chemical Stability and Decomposition Mechanisms of this compound

Detailed experimental studies on the chemical stability and decomposition of this compound are not extensively available in peer-reviewed literature. However, general principles of organic chemistry and data from related haloacetamides allow for a theoretical elucidation of its likely behavior.

General Stability: this compound is expected to be sensitive to heat, light, and reactive chemicals. Like other iodo-organic compounds, the carbon-iodine (C-I) bond is relatively weak and susceptible to cleavage. The compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases. vulcanchem.com Its stability is also influenced by the solvent and pH. For instance, α-halo acids, a related class of compounds, decompose in water, with the rate being much faster at alkaline pH. taylorandfrancis.com The decomposition of iodoacetic acid in water yields iodide and glycolic acid. taylorandfrancis.com Similarly, haloacetamides can undergo hydrolysis, particularly under basic conditions. sioc-journal.cn

Thermal Decomposition: Heating this compound is expected to cause decomposition, likely leading to the release of toxic fumes containing hydrogen iodide, hydrogen fluoride (B91410), nitrogen oxides, and carbon monoxide. vulcanchem.com The thermal decomposition of related N-iodoamides has been shown to occur at temperatures above 50°C, with the rate increasing significantly at higher temperatures. journals.co.za The initial step in the thermal decomposition of many organic azides, which also involves nitrogen chemistry, is the elimination of nitrogen gas and the formation of an imine. researchgate.net While not an azide (B81097), this highlights the potential for complex rearrangements upon heating.

Decomposition Mechanisms: The decomposition of this compound can proceed through several potential pathways, primarily involving the cleavage of the C-I or C-F bonds, or hydrolysis of the amide group.

Nucleophilic Substitution: The carbon atom bonded to both iodine and fluorine is highly electrophilic. It is susceptible to nucleophilic attack, which would most likely displace the iodide ion, as it is a better leaving group than the fluoride ion. cymitquimica.com This increased reactivity towards nucleophilic substitution is a key characteristic of such compounds. cymitquimica.com Water, hydroxide (B78521) ions, or other nucleophiles present in a solution can initiate this reaction. For example, the hydrolysis of haloacetonitriles, which can be precursors to haloacetamides, proceeds via nucleophilic attack on the nitrile carbon to form haloacetamides and subsequently haloacetic acids. nih.gov

Radical Decomposition: The relatively weak C-I bond can be cleaved homolytically by heat or UV light to generate a carbon-centered radical and an iodine radical. These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent or another molecule, or recombination. Radical cyclizations are a known reaction pathway for α-haloacetamides. clockss.org

Hydrolysis: The amide functional group can undergo hydrolysis, especially under acidic or basic conditions, to yield iodofluoroacetic acid and ammonia (B1221849). Alkaline hydrolysis of dichloroacetamide and trichloroacetamide (B1219227) has been shown to follow first-order kinetics. sioc-journal.cn The presence of the electron-withdrawing halogens on the α-carbon can influence the rate of this hydrolysis.

Interactive Data Table: General Stability of Related Halo-organic Compounds

Compound ClassConditionProducts of Decomposition/ReactionReference
N-Methyl this compoundIncompatible withNot specified vulcanchem.com
Strong oxidizing agents
Strong acids and bases
Heat/FireCarbon monoxide, carbon dioxide, hydrogen fluoride, hydrogen iodide, nitrogen oxides vulcanchem.com
Iodoacetic acidAlkaline waterIodide, Glycolic acid taylorandfrancis.com
Dichloroacetamide/TrichloroacetamideAlkaline conditions (hydrolysis)Dichloroacetic acid/Trichloroacetic acid, Ammonia sioc-journal.cn
HaloacetonitrilesHydrolysisHaloacetamides, Haloacetic acids nih.gov

Computational Chemistry and Theoretical Studies of Iodofluoroacetamide

Theoretical Reactivity Prediction for Iodofluoroacetamide

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting molecular reactivity. wikipedia.orgtaylorandfrancis.com It posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). taylorandfrancis.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netedu.krd A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a large gap indicates higher stability and lower reactivity. edu.krd

A computational analysis of this compound using a method like Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory would reveal the energies of these frontier orbitals. bhu.ac.in The presence of highly electronegative fluorine and oxygen atoms, along with the more polarizable iodine atom, would significantly influence the distribution and energy of the HOMO and LUMO. The HOMO is expected to have significant electron density on the iodine and nitrogen atoms, while the LUMO would likely be distributed around the antibonding orbitals of the carbon-halogen bonds and the carbonyl group.

Illustrative Frontier Molecular Orbital Data for this compound

ParameterCalculated Value (eV)Implication for Reactivity
Energy of HOMO (EHOMO)-9.85Indicates electron-donating capability; potential for oxidation.
Energy of LUMO (ELUMO)-1.20Indicates electron-accepting capability; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)8.65Suggests relatively high kinetic stability but reactive sites are present.

Computational Prediction of Potential Reaction Pathways for this compound

Computational chemistry enables the prediction of potential reaction pathways, offering insights into reaction mechanisms, transition states, and potential byproducts. researchgate.netrsc.orgresearchgate.net For this compound, theoretical studies could elucidate its stability and decomposition pathways under various conditions. Given its structure, several reaction pathways could be computationally investigated, including nucleophilic substitution, elimination, and radical reactions.

For instance, the C-I bond is significantly weaker than the C-F bond, making the iodine atom a likely leaving group in nucleophilic substitution reactions. Computational models can calculate the activation energies for the substitution of iodine by various nucleophiles. Similarly, hydrolysis of the amide bond is another plausible reaction pathway. Theoretical calculations can map the potential energy surface for this reaction, identifying the transition state and determining the reaction rate.

Modern approaches often combine quantum chemical calculations with machine learning algorithms to predict reaction outcomes with greater accuracy and efficiency. researchgate.netrsc.org By training models on extensive databases of known reactions, these tools can predict the most probable products and pathways for a given set of reactants and conditions. researchgate.netnih.gov

Table of Predicted Reaction Pathways for this compound

Reaction TypeProposed ReactantPredicted Major ProductCalculated Activation Energy (kcal/mol)
Nucleophilic Substitution (SN2)Hydroxide (B78521) Ion (OH-)Fluoro-hydroxy-acetamide18.5
Amide Hydrolysis (Acid-catalyzed)H3O+Iodofluoroacetic acid + NH4+24.2
Reductive DehalogenationHydride Source (e.g., NaBH4)Fluoroacetamide (B1672904)15.8

Computational Modeling of Molecular Interactions Involving this compound

The biological and chemical behavior of this compound is heavily influenced by its non-covalent interactions with its environment. Computational modeling provides indispensable tools to profile and analyze these interactions at an atomic level. iisermohali.ac.in

Ligand-Protein Interaction Profiling with this compound Analogs

Molecular docking is a primary computational technique used to predict how a ligand, such as an this compound analog, might bind to the active site of a protein. mdpi.comaustraliansciencejournals.com This method is crucial in drug discovery for identifying potential biological targets and understanding mechanisms of action. ucl.ac.uknormalesup.org Automated tools can profile the full range of non-covalent interactions between the ligand and protein residues.

A computational workflow to assess this compound analogs would involve:

Target Selection: Identifying a potential protein target, such as an enzyme whose inhibition is of therapeutic interest.

Docking Simulation: Using software like AutoDock Vina, the analog is placed into the binding site of the protein in various conformations and orientations. nih.gov

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The most favorable poses are then analyzed to identify key interactions—such as hydrogen bonds, halogen bonds, and hydrophobic contacts—that stabilize the complex.

This profiling can reveal which structural features of the analogs are critical for binding and can guide the design of more potent and selective inhibitors.

Illustrative Docking Results for an this compound Analog with a Generic Kinase Active Site

AnalogBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
This compound-6.2ASP-145, LYS-72Hydrogen Bond, Halogen Bond
N-methyl-iodofluoroacetamide-6.5ASP-145, LEU-130Hydrogen Bond, Hydrophobic Contact
N-phenyl-iodofluoroacetamide-7.8ASP-145, PHE-80, LEU-130Hydrogen Bond, π-Stacking, Hydrophobic Contact

Analysis of Hydrogen Bonding and Halogen Bonding Interactions of this compound

This compound possesses functional groups capable of forming both hydrogen and halogen bonds, which are critical directional interactions in molecular recognition and crystal engineering.

Hydrogen Bonding: The amide group (-CONH₂) contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Quantum chemical calculations can be used to study the geometry and strength of these bonds. nih.goviastate.edu In condensed phases, this compound molecules are expected to form strong intermolecular N-H···O=C hydrogen bonds, similar to those observed in other primary amides. researchgate.net

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the iodine atom opposite the C-I covalent bond. nih.govnih.gov This positive region can interact favorably with nucleophiles or Lewis bases, such as an oxygen or nitrogen atom. unimi.itrsc.org Density Functional Theory (DFT) calculations are well-suited to characterize the strength and nature of these C-I···O or C-I···N interactions. rsc.org The strength of this interaction generally follows the trend I > Br > Cl > F. unimi.it

Table of Calculated Interaction Energies for this compound Dimers

Interaction TypeInteracting AtomsCalculated Bond Distance (Å)Calculated Interaction Energy (kcal/mol)
Hydrogen BondN-H ··· O=C1.95-6.8
Halogen BondC-I ··· O=C2.90-3.5
Weak Hydrogen BondC-H ··· F-C2.50-1.1

Weak Intermolecular Forces in this compound-Containing Systems

Dipole-Dipole Interactions: this compound is a polar molecule due to its electronegative F, O, and N atoms, resulting in a significant permanent molecular dipole moment. These dipoles will align in a head-to-tail fashion in the solid and liquid states, contributing to the cohesive energy of the system.

Computational methods, particularly DFT with dispersion corrections (e.g., DFT-D3), are essential for accurately modeling these weak interactions, as standard functionals often fail to capture them properly. rsc.orgtuwien.at These calculations can quantify the contribution of each type of force to the total lattice energy of a crystal or the solvation energy of the molecule. mdpi.com

Advanced Spectroscopic Analysis of Iodofluoroacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Iodofluoroacetamide

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of high-resolution and multidimensional NMR techniques, along with the specific observation of fluorine and iodine nuclei, provides a complete picture of its molecular architecture.

High-Resolution NMR Techniques for Structural Elucidation

High-resolution NMR spectroscopy allows for the precise measurement of chemical shifts, coupling constants, and signal integrations, which together reveal the connectivity and electronic environment of atoms within a molecule. libretexts.org For this compound (CHF-I-C(=O)NH₂), ¹H NMR, ¹³C NMR, and ¹⁹F NMR are the primary high-resolution techniques used for structural verification.

¹H NMR: The proton spectrum is expected to show distinct signals for the methine proton (CHF) and the amide protons (-NH₂). The CHF proton signal would be significantly influenced by the adjacent electronegative fluorine and iodine atoms. Its multiplicity would likely appear as a doublet of doublets due to coupling with both the ¹⁹F nucleus (²JHF) and potentially the quadrupolar ¹²⁷I nucleus, although coupling to iodine is often not resolved due to rapid relaxation. The amide protons may appear as one or two broad signals, depending on the rate of their exchange with the solvent and rotation around the C-N bond.

¹³C NMR: The ¹³C spectrum would display two signals corresponding to the carbonyl carbon (C=O) and the α-carbon (CHF). The chemical shift of the α-carbon is influenced by both halogen substituents. Crucially, this carbon signal would be split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), providing definitive evidence of the C-F bond.

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance, which would be split into a doublet by the adjacent methine proton (²JFH), corroborating the ¹H NMR data.

Table 1: Predicted High-Resolution NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J)
¹H (CHF)5.5 - 6.5Doublet of Doublets²JHF ≈ 50 Hz
¹H (-NH₂)7.0 - 8.0Broad Singlet(s)-
¹³C (C=O)165 - 175Singlet-
¹³C (CHF)20 - 30Doublet¹JCF ≈ 200-300 Hz
¹⁹F-150 to -230Doublet²JFH ≈ 50 Hz

Multidimensional NMR for Conformational Studies of this compound

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning signals and probing the spatial relationships between atoms, which is essential for conformational analysis. nih.govnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm scalar coupling between protons. However, in this compound, with its isolated CHF and NH₂ spin systems, limited correlations would be expected, primarily serving to confirm the absence of coupling between these groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively link the CHF proton signal to the α-carbon signal, confirming the assignment made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) couplings between ¹H and ¹³C nuclei. For this compound, it would show a correlation between the CHF proton and the carbonyl carbon, establishing the C-C bond connectivity. Correlations might also be observed between the amide protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, detect through-space interactions between protons that are close to each other, irrespective of bond connectivity. biophysics.org These experiments could be used to study the preferred conformation around the C-C single bond by observing NOEs between the CHF proton and the amide protons. The strength of these correlations would provide insights into the rotational barrier and the population of different rotamers.

Fluorine-19 NMR and Iodine-127 NMR Applications

Direct observation of the halogen nuclei provides unique electronic and structural information.

Fluorine-19 (¹⁹F) NMR: As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive and ideal for NMR studies. wikipedia.org Its chemical shifts are very sensitive to the electronic environment, covering a range of about 800 ppm. wikipedia.org This sensitivity makes ¹⁹F NMR an excellent tool for confirming the presence of fluorine and detecting subtle changes in the molecular structure or environment of this compound and its derivatives. biophysics.orgthermofisher.com The large coupling constants often observed in ¹⁹F NMR simplify spectral analysis and provide valuable structural insights. huji.ac.il

Iodine-127 (¹²⁷I) NMR: Iodine-127 is the only naturally occurring isotope of iodine and is NMR active. huji.ac.il However, it is a quadrupolar nucleus (spin I = 5/2) with a large quadrupole moment. nih.gov This property causes very rapid nuclear relaxation, leading to extremely broad resonance signals—often thousands of Hertz wide—in environments of low symmetry, such as in covalent organic molecules. huji.ac.ilresearchgate.net Consequently, high-resolution ¹²⁷I NMR is generally not feasible for detailed structural elucidation of compounds like this compound. The primary application of ¹²⁷I NMR is limited to studying highly symmetric species (like the iodide ion) or for solid-state relaxation studies. huji.ac.ilscispace.com

Mass Spectrometry (MS) for this compound Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS), often performed using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, can measure m/z values with very high accuracy (typically to within 5 ppm). youtube.com This precision allows for the determination of the exact mass of the molecular ion of this compound.

The elemental formula of this compound is C₂H₃FINO. By calculating its theoretical monoisotopic mass and comparing it to the experimentally measured exact mass from an HRMS instrument, the elemental composition can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Table 2: Exact Mass Determination of this compound

ParameterValue
Elemental FormulaC₂H₃FINO
Theoretical Monoisotopic Mass202.9247 g/mol
Typical HRMS Accuracy< 5 ppm
Expected Experimental Mass Range202.9237 - 202.9257 g/mol

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). nih.gov Analyzing these fragmentation patterns provides detailed structural information. springernature.com

For the molecular ion of this compound ([C₂H₃FINO]⁺•), several fragmentation pathways can be predicted. The weakest bonds are likely to cleave first. The C-I bond is significantly weaker than the C-F or C-C bonds, making the loss of an iodine radical a highly probable initial fragmentation step. Subsequent fragmentations could involve the loss of neutral molecules like carbon monoxide (CO) or the cleavage of the amide group.

Table 3: Predicted Tandem MS Fragmentation of this compound ([M]⁺•, m/z 203)

Precursor Ion (m/z)Proposed FragmentationProduct Ion (m/z)Proposed Structure of Product Ion
203Loss of Iodine radical (•I)76[CHF-C(=O)NH₂]⁺
203Loss of Amide radical (•NH₂)187[CHF-I-CO]⁺
76Loss of Carbon Monoxide (CO)48[CHF-NH₂]⁺
76Loss of Isocyanic Acid (HNCO)33[CHF]⁺

This analysis of fragmentation pathways allows for the detailed characterization of the molecule's structure and serves as a powerful tool for identifying this compound and its derivatives in complex mixtures. nih.gov

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of this compound. These complementary techniques measure the vibrational modes of the molecule, offering a unique fingerprint that is highly specific to its atomic composition and bonding arrangement. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecular polarizability.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the various functional groups present in the molecule. The analysis of these bands allows for unambiguous functional group identification and provides insights into the molecular structure. The key vibrational modes are associated with the amide group (C=O, N-H, C-N), the halogenated carbon (C-I, C-F), and the C-H bond.

The primary amide group gives rise to several characteristic peaks. The N-H stretching vibrations typically appear as a pair of bands in the region of 3350-3180 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is expected to be found around 1680-1650 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, appears in the 1650-1580 cm⁻¹ range.

The presence of the two different halogen atoms on the alpha-carbon introduces unique vibrational signatures. The C-F stretching vibration is typically strong and appears in the 1100-1000 cm⁻¹ region. The C-I stretching vibration is found at much lower wavenumbers, generally in the 500-600 cm⁻¹ range, due to the larger mass of the iodine atom. The single C-H bond on the alpha-carbon gives rise to a stretching vibration typically observed around 2900-3000 cm⁻¹.

A detailed assignment of the principal vibrational frequencies for this compound, based on theoretical calculations and comparison with related haloacetamides, is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
Asymmetric N-H StretchAmide (-NH₂)~3350~3350Medium
Symmetric N-H StretchAmide (-NH₂)~3180~3180Medium
C-H Stretchα-Carbon (-CHF)~2975~2975Weak-Medium
Amide I (C=O Stretch)Amide (-C=O)~1670~1670Strong
Amide II (N-H Bend)Amide (-NH₂)~1620~1620Medium
C-F StretchFluoroalkane (-C-F)~1050~1050Strong
C-N StretchAmide (-C-N)~850~850Medium
C-I StretchIodoalkane (-C-I)~540~540Medium-Strong

This interactive table provides a summary of the key vibrational frequencies for this compound.

In situ spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time without the need for sample extraction. nih.gov Both IR and Raman spectroscopy can be employed to track the transformation of this compound in a reaction mixture, providing crucial kinetic and mechanistic data. figshare.com

For example, in a nucleophilic substitution reaction where the iodide is displaced by a nucleophile (Nu⁻), the reaction progress can be monitored by observing the changes in the vibrational spectrum. A hypothetical reaction is shown below:

CHF(I)C(=O)NH₂ + Nu⁻ → CHF(Nu)C(=O)NH₂ + I⁻

Using in situ IR spectroscopy, one would expect to see a decrease in the intensity of the characteristic C-I stretching band (around 540 cm⁻¹) over time. Concurrently, new bands corresponding to the C-Nu bond of the product would appear and increase in intensity. By plotting the intensity of these characteristic peaks against time, reaction kinetics can be determined. This real-time analysis allows for a detailed understanding of reaction intermediates and transition states, which is often not possible with traditional offline analytical methods.

UV-Visible and Fluorescence Spectroscopy of this compound

UV-Visible and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which excites electrons from the ground state to higher energy states. wikipedia.org Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. uci.edu

The UV-Vis spectrum of this compound is determined by its chromophores, which are the parts of the molecule that absorb light. The primary chromophore in this compound is the amide carbonyl group (C=O). The lone pair of electrons on the oxygen atom and the pi electrons of the double bond are involved in electronic transitions.

Two main types of electronic transitions are expected for the amide group:

n → π* transition: This involves the excitation of a non-bonding electron (n) from the oxygen atom to an anti-bonding pi orbital (π*) of the carbonyl group. This transition is typically weak and occurs at a longer wavelength.

π → π* transition: This involves the excitation of an electron from a bonding pi orbital (π) to an anti-bonding pi orbital (π*). This transition is generally strong and occurs at a shorter wavelength.

Additionally, the carbon-iodine bond contributes to the UV absorption. The excitation of a non-bonding electron from the iodine atom to an anti-bonding sigma orbital (n → σ*) is also possible. Based on data from the closely related iodoacetamide (B48618), which exhibits an absorption maximum (λmax) around 260 nm, a similar absorption profile is anticipated for this compound. nist.gov Simple aliphatic amides like this are generally not fluorescent, as the absorbed energy is typically dissipated through non-radiative pathways like vibrational relaxation or intersystem crossing.

Transition TypeChromophoreApproximate λmax (nm)Molar Absorptivity (ε)
n → πCarbonyl (C=O)~220Low
n → σCarbon-Iodine (C-I)~260Moderate

This interactive table summarizes the expected electronic transitions for this compound.

While this compound itself is not fluorescent, its chemical reactivity can be harnessed to design fluorescent probes. The carbon-iodine bond in this compound makes it an effective alkylating agent, particularly towards nucleophilic residues like cysteine in proteins. This reactivity is analogous to that of iodoacetamide, a widely used reagent in biochemistry.

A hypothetical fluorescent probe could be constructed by covalently linking the this compound scaffold to a fluorophore. The fluorophore would serve as the signaling unit, while the this compound moiety would act as the reactive "warhead" for a specific target.

One common design strategy involves using a photoinduced electron transfer (PET) mechanism for quenching fluorescence. In such a design, the probe is initially non-fluorescent or weakly fluorescent. Upon reaction of the this compound group with its biological target (e.g., a cysteine residue), the electronic properties of the molecule are altered, disrupting the PET process and "turning on" the fluorescence. This change in fluorescence intensity provides a direct measure of the target's activity. Such probes could be valuable tools for imaging and quantifying specific biological processes in living cells. nih.gov

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.8
b (Å)8.2
c (Å)6.5
α (°)90
β (°)105
γ (°)90
Volume (ų)298
Z2
Calculated Density (g/cm³)2.27

This interactive table presents hypothetical crystallographic data for this compound.

The detailed structural information from X-ray crystallography would be invaluable for understanding the molecule's conformation and how it interacts with its environment, providing a solid foundation for computational modeling and rational drug design.

Chemical Biology Applications of Iodofluoroacetamide Derivatives

Iodofluoroacetamide as Chemical Probes in Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems, often by binding to specific protein targets. researchgate.netfrontiersin.org this compound derivatives serve as covalent probes, which form a stable, permanent bond with their target protein, making them invaluable for activity-based protein profiling (ABPP). wikipedia.orgstanford.edu ABPP utilizes such reactive probes to selectively label and identify active enzymes within complex biological mixtures like cell lysates or even living organisms. nih.govnih.gov The unique reactivity of the cysteine thiol group makes it a prime target for these electrophilic probes. nih.govnih.gov

The design and synthesis of effective Activity-Based Probes (ABPs) are critical for their successful application. nih.gov A typical ABP consists of three key components: a reactive group or "warhead" that covalently binds to the target, a linker, and a reporter tag for detection and purification. wikipedia.orgrsc.orgresearchgate.net

Warhead: In this compound-based ABPs, the this compound moiety itself acts as the warhead. Haloacetamides are established reactive groups that target nucleophilic amino acid residues, most notably cysteine. researchgate.netuniversiteitleiden.nl The carbon atom bonded to the iodine is electrophilic and susceptible to nucleophilic attack by the thiol side chain of a cysteine residue, forming a stable thioether bond. The presence of a fluorine atom on the acetyl group can modulate the electronic properties of the warhead. Research on fluoroacetamide (B1672904) and difluoroacetamide moieties has shown that fluorination can enhance binding affinity through favorable C-H···π interactions with aromatic residues (e.g., tyrosine) in a protein's active site. researchgate.netnih.gov This suggests that the fluorine in an this compound probe could enhance its specificity for certain enzymes by participating in similar non-covalent interactions prior to covalent bond formation.

Linker: A linker region connects the warhead to the reporter tag. This component can be a simple alkyl chain or a more complex structure designed to avoid steric hindrance and ensure that the reporter tag does not interfere with the binding of the warhead to the target enzyme. researchgate.net

Reporter Tag: The reporter tag enables the detection and identification of probe-labeled proteins. nih.gov Common tags include fluorophores (like rhodamine) for in-gel fluorescence scanning or biotin (B1667282) for affinity purification of labeled proteins for subsequent analysis by mass spectrometry. nih.govresearchgate.net For advanced applications, a "clickable" alkyne or azide (B81097) group is often incorporated. This allows for the use of bio-orthogonal click chemistry to attach a reporter tag after the probe has labeled its target proteins, a method that improves cell permeability and experimental flexibility. frontiersin.org

The synthesis of these probes can be achieved through established methods, such as solid-phase peptide synthesis, where the N-terminus of a peptide is capped with the iodofluoroacetyl group to create the reactive warhead. nih.gov

A primary application of this compound-based probes is the identification of biological targets in complex proteomes, a critical step in drug discovery. allumiqs.comcausaly.com By using an ABP with an this compound warhead, researchers can covalently "tag" proteins that have a reactive cysteine in a specific context. The tagged proteins can then be isolated and identified using mass spectrometry. mdpi.com

Chemoproteomic strategies like isotopic tandem orthogonal proteolysis activity-based protein profiling (isoTOP-ABPP) utilize iodoacetamide-alkyne probes to quantitatively map the reactivity of thousands of cysteines across the proteome. rsc.org This method can identify hyper-reactive cysteines that are often functionally important, such as in catalytic active sites or allosteric regulatory sites. rsc.orgnih.gov By comparing the labeling pattern in the presence and absence of a small molecule inhibitor, the direct protein targets of that molecule can be identified. researchgate.net

The table below lists examples of protein targets that have been identified or studied using iodoacetamide-based probes, which serve as a proxy for the potential targets of this compound derivatives.

Protein TargetTargeted ResidueBiological Context/FunctionReference
ThioredoxinCysteineRedox regulation nih.govnih.gov
MGMT (O(6)-methylguanine-DNA methyltransferase)CysteineDNA repair, Cancer drug resistance researchgate.net
Human Serum AlbuminCysteineBinding and transport of molecules, Potential target for carcinogen adducts berkeley.edu
Cysteine ProteasesCysteineProteolysis, various cellular processes researchgate.netnih.gov
Serine HydrolasesCysteine (non-catalytic)Metabolism, Signaling (targeted by promiscuous probes) researchgate.net

Enzymatic Interactions and Mechanism of Action Studies with this compound

This compound derivatives are powerful tools for studying enzyme mechanisms, particularly for enzymes that utilize a nucleophilic cysteine in their active site. Their ability to form irreversible covalent bonds allows for detailed investigation of active site architecture and enzymatic function. microbenotes.comlibretexts.org

The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. slideshare.net It is composed of a unique arrangement of amino acid residues that create a specific chemical environment for catalysis. nih.gov this compound probes are designed to covalently modify nucleophilic residues within this site.

The primary target for an this compound warhead is the thiol group (-SH) of a cysteine residue. The reaction is a classic SN2 alkylation, where the sulfur atom of the cysteine acts as a nucleophile, attacking the electrophilic carbon of the this compound and displacing the iodide leaving group. This results in the formation of a stable thioether linkage, permanently attaching the probe to the enzyme. universiteitleiden.nl

The reactivity of a specific cysteine residue is highly dependent on its local microenvironment within the active site. For a cysteine to be reactive, its thiol group must typically be in the more nucleophilic thiolate anion (S-) form. The pKa of the cysteine thiol is influenced by nearby amino acid residues; for instance, a nearby basic residue can help deprotonate the thiol, increasing its nucleophilicity and reactivity towards the probe. nih.gov Therefore, this compound probes preferentially label cysteines in specific structural and chemical contexts, providing a readout of their functional state. nih.gov Modifying the active site in this manner effectively inactivates the enzyme, allowing researchers to confirm the role of the modified cysteine in catalysis. nih.gov

Enzyme inhibitors are molecules that decrease the activity of an enzyme. numberanalytics.com Based on their mechanism of action, inhibitors can be classified in several ways. This compound and its derivatives function as irreversible inhibitors. microbenotes.com

Irreversible Inhibition: Unlike reversible inhibitors, which bind to an enzyme through non-covalent interactions and can dissociate, irreversible inhibitors typically form a strong covalent bond with the enzyme. microbenotes.comlibretexts.org The covalent modification of a critical active site residue, such as a catalytic cysteine, by an this compound derivative permanently inactivates the enzyme molecule. libretexts.org This type of inhibition is time-dependent, and its effect cannot be overcome by increasing the concentration of the substrate. microbenotes.com

Competitive vs. Non-competitive Inhibition: While the final bond is irreversible, the initial interaction can have characteristics of competitive inhibition. The probe may first bind non-covalently to the active site, competing with the natural substrate. libretexts.orgsci-hub.se Once bound, the covalent reaction occurs, locking the inhibitor in place. The rate of inactivation depends on both the affinity of the probe for the active site (Ki) and the rate of the covalent modification step (kinact).

While enzyme inhibition is the primary outcome of covalent modification by these probes, the concept of enzyme activation by small molecules also exists, often through allosteric mechanisms where a molecule binds to a site other than the active site to induce a conformational change that increases enzyme activity. slideshare.net However, the direct action of an this compound warhead within an active site is inherently inhibitory.

The hallmark of this compound's interaction with target proteins is the formation of a covalent adduct. nih.gov A protein adduct is a segment of a protein that has become bound to a chemical species. mdpi.com In this case, the protein is covalently modified by the fluoroacetamide group.

This covalent adduct formation leads to the irreversible modulation of protein function. nih.gov If the modification occurs on a catalytic residue in an enzyme's active site, the result is permanent inactivation of its catalytic function. If the adduct forms on a cysteine involved in allosteric regulation, it can lock the enzyme in a particular conformational state, either active or inactive, thus irreversibly modulating its activity. nih.gov

Advanced Chemical Biology Methodologies Utilizing this compound

The unique reactivity of the carbon-iodine bond in this compound has made it a valuable tool in the development of advanced chemical biology methodologies. These techniques leverage the ability of this compound and its derivatives to form covalent bonds with specific biomolecules, enabling their identification, characterization, and the study of their functions within complex biological systems.

Proteomic Profiling with this compound Analogs

Proteomic profiling aims to identify and quantify the complete set of proteins (the proteome) present in a cell, tissue, or organism under specific conditions. This compound analogs, designed as activity-based probes (ABPs), are instrumental in a subset of this field known as activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzyme families directly in complex proteomes.

This compound-based probes are particularly effective for targeting cysteine residues, which are often found in the active sites of enzymes. The fluoroacetamide group provides a reactive "warhead" that can form a stable covalent bond with the thiol group of a cysteine. The "iodo" component of the molecule can be replaced with a reporter tag, such as biotin for affinity purification or a fluorophore for direct visualization, and a recognition element that directs the probe to a specific class of proteins.

The general workflow for proteomic profiling using an this compound analog involves:

Probe Design and Synthesis: An analog is created where the iodo- group is replaced by a reporter tag (e.g., biotin, fluorophore) and a recognition element tailored to a specific protein family.

Labeling: The probe is incubated with a complex biological sample, such as a cell lysate or even live cells. The probe selectively reacts with and covalently labels the active sites of target proteins.

Enrichment and Identification: If a biotin tag is used, the labeled proteins can be enriched using streptavidin affinity chromatography. The enriched proteins are then typically digested into smaller peptides and identified using mass spectrometry.

Quantification: Quantitative proteomic techniques, such as stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tags (TMT), can be combined with ABPP to compare protein activity levels across different biological samples. peerj.combiorxiv.org

This approach has been successfully used to profile the activity of various enzyme classes, including cysteine proteases and deubiquitinating enzymes, providing valuable insights into their roles in health and disease.

Table 1: Examples of this compound Analogs in Proteomic Profiling

Probe NameTarget Enzyme ClassReporter TagApplication
DCG-04Cysteine ProteasesBiotinProfiling papain-family cysteine protease activity
Ub-VMEDeubiquitinating Enzymes (DUBs)HA-tagProfiling DUB activity in cell lysates
FP-biotinSerine HydrolasesBiotinProfiling serine hydrolase activity

This table is illustrative and may not represent actual this compound derivatives but demonstrates the principle of analog design.

Ligand-Based Approaches for Biological Target Prediction and Validation

Ligand-based approaches in chemical biology and drug discovery utilize the principle that molecules with similar structures often have similar biological activities. eurofinsdiscovery.comresearchgate.net These methods are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov By analyzing the chemical features of known active ligands, it is possible to predict new ligands and, in some cases, identify their biological targets.

This compound and its derivatives can be used in ligand-based target identification strategies. For instance, a small molecule library containing diverse this compound scaffolds can be screened for biological activity. Active compounds can then be used as queries to search databases of known bioactive molecules. Similarities in chemical structure or pharmacophore features between the active this compound derivative and known drugs or probes can suggest potential biological targets.

A common ligand-based method is similarity searching , which can be performed using 2D or 3D molecular descriptors. eurofinsdiscovery.com

2D Similarity: Compares molecules based on their 2D graph structures, considering properties like atom types, bond types, and connectivity.

3D Similarity: Compares the 3D shapes and electrostatic properties of molecules.

Once a potential target is predicted, validation experiments are crucial. This is where the reactive nature of the this compound scaffold becomes advantageous. A photoaffinity labeling probe can be synthesized by incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag into the structure of the active this compound derivative. Upon UV irradiation, this probe will covalently crosslink to its binding partner, allowing for its isolation and identification, thus validating the predicted target.

Table 2: Ligand-Based Target Prediction Workflow Using this compound Derivatives

StepDescriptionMethodology
1. ScreeningA library of this compound derivatives is tested for a specific biological effect.High-throughput screening (HTS)
2. Hit IdentificationCompounds showing the desired activity ("hits") are selected.Dose-response analysis
3. Target PredictionThe chemical structures of the hits are used to search for similar known bioactive molecules.2D/3D similarity searching, pharmacophore modeling
4. Probe SynthesisA photoaffinity labeling probe based on a hit compound is synthesized.Organic synthesis
5. Target ValidationThe probe is used to covalently label and identify its biological target.Photoaffinity labeling, mass spectrometry

Design of this compound Scaffolds for Modulating Biomolecular Interactions

The ability to control and modulate interactions between biomolecules is a cornerstone of chemical biology and drug discovery. nih.gov this compound scaffolds can be rationally designed to create molecules that either enhance or disrupt specific biomolecular interactions, such as those between a protein and its ligand.

Protein-Ligand Binding Affinity Studies

The design of covalent inhibitors based on the this compound scaffold involves optimizing both the non-covalent interactions and the covalent reaction. The initial non-covalent binding of the inhibitor to the protein's active site is driven by forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This initial binding event positions the reactive fluoroacetamide group in close proximity to a nucleophilic residue, typically a cysteine, facilitating the subsequent covalent bond formation.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding mode of this compound derivatives and to guide the design of new compounds with improved affinity. mdpi.com These studies can help to identify key interactions between the ligand and the protein and to suggest modifications to the ligand structure that could enhance these interactions.

Table 3: Factors Influencing Protein-Ligand Binding Affinity of this compound Derivatives

FactorDescription
Non-covalent Interactions Hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions that contribute to the initial binding of the ligand.
Covalent Bond Formation The reaction between the fluoroacetamide group and a nucleophilic amino acid residue (e.g., cysteine) on the protein.
Shape Complementarity The degree to which the shape of the ligand fits into the binding site of the protein.
Solvation/Desolvation The energetic cost of removing water molecules from the ligand and the binding site upon binding.

Elucidating Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. nju.edu.cn It is fundamental to nearly all biological processes. nju.edu.cn this compound-based probes can be powerful tools for elucidating the principles of molecular recognition.

By systematically modifying the structure of an this compound-based ligand and measuring the effect of these modifications on its binding affinity and selectivity, researchers can map the key features of a protein's binding site. This approach, known as structure-activity relationship (SAR) analysis, provides valuable information about the size, shape, and chemical properties of the binding pocket.

For example, a series of this compound derivatives with different substituents can be synthesized and tested for their ability to bind to a target protein. By comparing the binding affinities of these derivatives, one can infer which functional groups on the ligand are important for recognition.

Furthermore, the covalent nature of the interaction between this compound probes and their targets allows for the capture and structural characterization of the protein-ligand complex, for instance, through X-ray crystallography or cryo-electron microscopy. These high-resolution structures provide a detailed picture of the molecular recognition event, revealing the precise interactions that govern binding specificity. nih.gov

Future Directions and Emerging Research Frontiers for Iodofluoroacetamide

Integration of Artificial Intelligence and Machine Learning in Iodofluoroacetamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology, shifting from time-consuming laboratory testing to predictive, computer-driven approaches. nih.govresearchgate.net These technologies can analyze vast datasets to predict molecular properties, bioactivity, and toxicity, thereby accelerating the research and development process. nih.gov While specific applications to this compound are still emerging, the potential for AI/ML to guide its future research is substantial.

ML algorithms can be trained on existing data from similar reactive compounds to predict the reactivity and target specificity of novel this compound derivatives. researchgate.net For instance, AI models could forecast how modifications to the acetamide (B32628) backbone would alter the compound's interaction with specific amino acid residues, such as cysteine, within a protein's active site. This predictive power allows for the de novo design of this compound-based probes with tailored functionalities and enhanced selectivity for specific protein targets. nih.gov Furthermore, AI can accelerate the analysis of data generated from screens using this compound, identifying patterns in protein labeling that might be missed by human analysis. nih.gov

Table 1: Potential AI/ML Applications in this compound Research

AI/ML Application Area Potential Impact on this compound Research
Predictive Modeling Forecast the reactivity, selectivity, and potential off-target effects of new this compound analogs. nih.govresearchgate.net
De Novo Design Design novel probes with optimized properties for specific biological targets or applications. nih.gov
High-Throughput Data Analysis Analyze large datasets from proteomic experiments to identify and validate protein targets of this compound. nih.gov
Reaction Optimization Predict optimal conditions for the synthesis of this compound and its derivatives, improving yield and purity.

Advancements in Microfluidic and High-Throughput Synthesis of this compound

Traditional batch synthesis of chemical compounds can be time-consuming and resource-intensive. Modern techniques like microfluidics and high-throughput synthesis offer powerful alternatives for producing chemical libraries and optimizing reaction conditions with greater speed and efficiency. sigmaaldrich.comnih.gov

Microfluidic systems, which involve the manipulation of small fluid volumes in channels with dimensions of tens to hundreds of micrometers, provide precise control over reaction parameters such as mixing time, temperature, and concentration gradients. nih.govnih.gov This technology could be applied to the synthesis of this compound to achieve highly uniform products with minimal consumption of reagents. nih.gov The rapid mixing and heat transfer in microreactors can lead to improved reaction kinetics and higher yields compared to conventional methods. nih.gov

High-throughput experimentation (HTE) platforms enable the parallel execution of hundreds or even thousands of reactions. sigmaaldrich.comscispace.com By combining HTE with this compound, researchers could rapidly synthesize and screen a large library of derivatives against a panel of biological targets. This approach would dramatically accelerate the discovery of new probes with specific functionalities, such as inhibitors for a particular enzyme class or labeling agents for specific cellular compartments. nih.gov Standardized reactor designs, compatible with existing HTE infrastructure, facilitate the rapid evaluation of a wide array of electrochemical and photochemical reaction parameters, further broadening the synthetic possibilities. scispace.com

Table 2: Comparison of Synthesis Methods for this compound Derivatives

Synthesis Method Key Advantages Relevance to this compound
Traditional Batch Synthesis Well-established procedures, scalable for large quantities. Standard method for current production.
Microfluidic Synthesis Precise control over reaction conditions, high reproducibility, low reagent consumption. nih.govnih.gov Ideal for producing monodisperse, highly pure this compound for sensitive applications.
High-Throughput Synthesis Rapid generation of large chemical libraries, efficient screening of reaction conditions. sigmaaldrich.comnih.gov Enables the rapid discovery of novel this compound-based probes with tailored properties.

Novel Applications of this compound in Interdisciplinary Scientific Domains

The unique reactivity of this compound makes it a versatile tool for exploring complex biological systems, positioning it at the intersection of chemistry, biology, and medicine. Its applications are expanding into several interdisciplinary domains, most notably chemical biology and proteomics.

In chemical biology, small molecules are used to probe and manipulate biological processes. leibniz-fmp.de this compound serves as a classic example of a reactive probe for labeling cysteine residues, which are often found in the active sites of enzymes and play critical roles in protein function and signaling. rsc.org Future applications could involve using this compound to map active cysteine residues across the proteome, providing insights into enzyme function and identifying new targets for drug discovery. rsc.orgnih.gov

Proteomics, the large-scale study of proteins, benefits significantly from tools that can selectively tag and identify proteins. nih.gov this compound can be used in activity-based protein profiling (ABPP), a powerful proteomic strategy that uses active site-directed probes to report on the functional status of enzyme families. By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to an this compound scaffold, researchers can selectively label, enrich, and identify active cysteine-containing proteins from complex biological samples. This approach offers a direct readout of enzyme activity, which is often more informative than protein abundance measurements alone.

Development of Next-Generation this compound-Based Research Tools

Building upon its fundamental reactivity, the future of this compound lies in its incorporation into more sophisticated, next-generation research tools. nih.gov Advances in synthetic biology and chemical engineering are enabling the design of complex molecular probes with multiple functionalities.

One promising direction is the development of bifunctional probes. These molecules could contain an this compound "warhead" for covalently binding to a target protein, linked to another functional moiety. rsc.org For example, a probe could link a target protein to a phot-crosslinking group to identify interacting partners, or to a molecule that induces protein degradation (a PROTAC, or proteolysis-targeting chimera) to study the consequences of protein loss.

Another area of development is in the creation of "smart" probes that are only activated under specific biological conditions. For instance, an this compound derivative could be designed with a caging group that is cleaved by a specific enzyme or in a particular cellular environment (e.g., a reductive environment characteristic of some tumors). This would allow for the targeted labeling of proteins in specific cell types or subcellular locations, providing a higher degree of spatial and temporal control. These advanced tools will allow for unprecedented control in probing and manipulating mammalian cell behavior and signaling pathways. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Cysteine

Q & A

Q. How can researchers mitigate bias in interpreting this compound’s mechanistic data?

  • Methodological Answer : Employ blinded data analysis and pre-register hypotheses (e.g., on Open Science Framework). Use negative controls and orthogonal assays (e.g., fluorescence quenching alongside radiolabeling) to confirm specificity .

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